![molecular formula C22H27N5O2S B2693338 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893929-20-9](/img/structure/B2693338.png)
7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Methods and Catalysis
Pyrimidine derivatives are frequently explored for novel synthesis methods, showcasing their versatility in organic synthesis. For instance, the efficient synthesis of pyridine-pyrimidines and their bis-derivatives via a multicomponent reaction catalyzed by an ionic liquid supported on functionalized nanosilica under microwave irradiation highlights the compound's utility in green chemistry and catalysis (Rahmani et al., 2018). Such methodologies emphasize the role of pyrimidine derivatives in facilitating chemical reactions, potentially offering a pathway for the synthesis of complex molecules including pharmaceuticals and materials.
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures of pyrimidine derivatives, such as the exploration of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, reveals insights into their structural properties and potential applications in materials science (Trilleras et al., 2009). Understanding these structural properties is crucial for designing materials with specific optical or electronic characteristics.
Photophysical Properties and Sensing Applications
Pyrimidine derivatives are also significant in the development of sensors and photophysical materials. The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrate the compound's utility in environmental and biological sensing, showcasing its potential in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017). Such applications underline the importance of pyrimidine derivatives in creating sensitive and selective sensors for various applications.
Anticancer and Antibacterial Activities
The synthesis and characterization of novel pyrimidine derivatives with potential anticancer and antibacterial activities highlight their significance in drug discovery and pharmaceutical research. For example, the study of pyrimidine diones for their antibacterial and anticancer activity presents a promising avenue for the development of new therapeutics (Aremu et al., 2017). These studies underscore the compound's potential in medicinal chemistry, particularly in designing new drugs with targeted biological activities.
Mécanisme D'action
Target of action
Compounds with pyrrolidine and pyrimido[4,5-d]pyrimidine structures have been reported to interact with various biological targets .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action of “7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione”. Generally, such compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Pyrrolidine and pyrimido[4,5-d]pyrimidine derivatives have been reported to affect various biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in drug molecules is known to influence their pharmacokinetic properties .
Result of action
Compounds with similar structures have been reported to exhibit various biological activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Propriétés
IUPAC Name |
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)13-16(12-14)18-23-19-17(21(28)26(4)22(29)25(19)3)20(24-18)30-10-9-27-7-5-6-8-27/h11-13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLNPYAHCSIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCCN4CCCC4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)
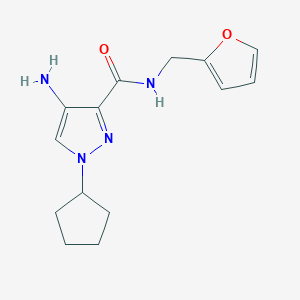
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)


![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
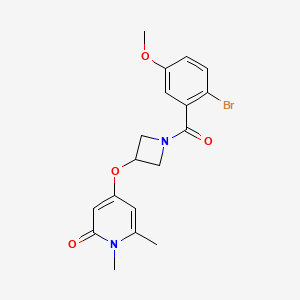
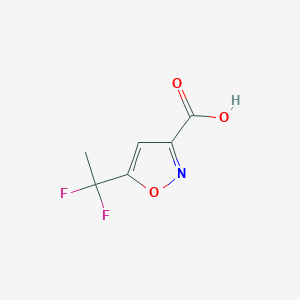
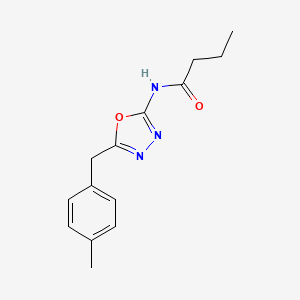
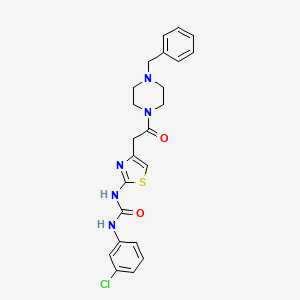
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
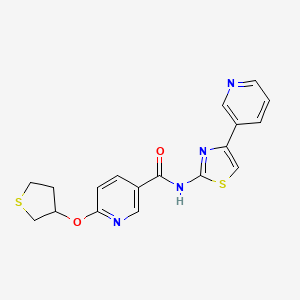
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)